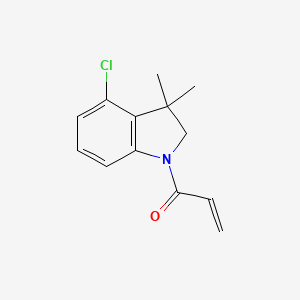![molecular formula C13H20N4O B2872163 2-Heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 7532-69-6](/img/structure/B2872163.png)
2-Heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one” is a compound with the molecular formula C6H6N4O and a molecular weight of 150.1380 . It’s also known by other names such as “5-Methyl-7-hydroxy-1,3,4-triazaindolizine” and "5-Methyl-S-triazolo (1,5-a)pyrimidin-7-ol" .
Synthesis Analysis
This compound has been synthesized through conventional reactions with metallic (II) salts, leading to the formation of novel multidimensional complexes . Another method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of ZnCl2 .Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The compound has been used in the synthesis of various complexes, showing different and unusual coordination modes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 150.1380 . More specific physical and chemical properties were not found in the available resources.Aplicaciones Científicas De Investigación
Antibacterial Activity
Research has synthesized novel derivatives of the pyrimidine ring, specifically incorporating the 1,2,4-triazolo[1,5-a]pyrimidine structure, which showed antibacterial activity against Gram-positive and Gram-negative microbial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These compounds were evaluated with respect to a minimum inhibitory concentration (MIC) reference, indicating potential use in developing new antimicrobial agents (Lahmidi et al., 2019).
Antimicrobial and Antifungal Activities
Derivatives of 2-Heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol have been synthesized and shown to possess antimicrobial and antifungal properties. These compounds were tested in vitro for their effectiveness against various microbial pathogens, showcasing their potential as a base for developing new antimicrobial and antifungal treatments (Komykhov et al., 2017).
Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized through various methods, including X-ray diffraction, spectroscopy, and DFT calculations. These studies not only help understand the chemical and physical properties of these compounds but also lay the groundwork for further applications in materials science and chemistry (Massari et al., 2017).
Antitumor and Antimicrobial Potentials
Some derivatives have been prepared as potential antimicrobial and antitumor agents. While showing promising antimicrobial activity, these studies noted that the compounds did not exhibit appreciable antitumor activity, highlighting the specificity of their biological interactions and the importance of structural features in determining their activity (Said et al., 2004).
Heterocyclic Compound Synthesis
The chemical scaffold of 2-Heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol serves as a basis for synthesizing heterocyclic compounds, which have applications in developing pharmaceuticals and agricultural chemicals. This includes the synthesis of compounds with potential anti-inflammatory and antimicrobial activities, demonstrating the versatility and importance of this chemical structure in medicinal chemistry and drug design (Aggarwal et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-heptyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-3-4-5-6-7-8-11-15-13-14-10(2)9-12(18)17(13)16-11/h9H,3-8H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNLLJVANRKUSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=NC2=NC(=CC(=O)N2N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

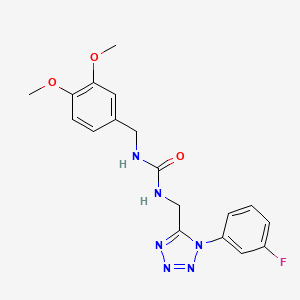
![4-chloro-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2872084.png)
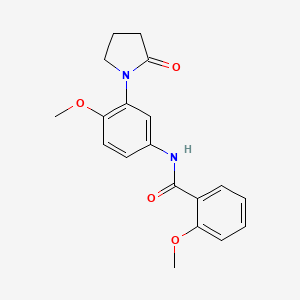
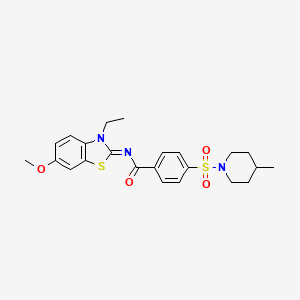
![3-Methoxy-N-methyl-N-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2872090.png)
![5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2872091.png)
![N-(4-acetylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2872092.png)
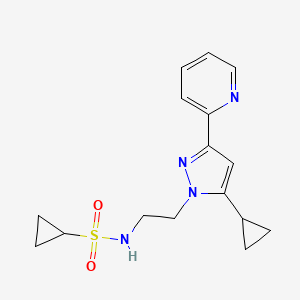
![ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purinyl)acetate](/img/structure/B2872095.png)

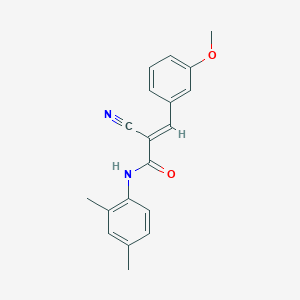
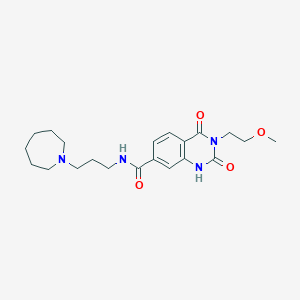
![2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2872101.png)
